N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chloro and methyl groups on the phenyl rings adds to its chemical diversity and potential reactivity.
Properties
Molecular Formula |
C19H16ClN3O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-6-8-14(9-7-12)23-11-10-17(24)18(22-23)19(25)21-16-5-3-4-15(20)13(16)2/h3-11H,1-2H3,(H,21,25) |
InChI Key |
MMJUIEWORBNDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-2-methylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity for these targets. The pyridazine ring may also play a role in its mechanism of action by providing a scaffold for interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological effects, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by the following:
- Molecular Formula : C21H19ClN2O2
- Molecular Weight : 364.84 g/mol
- IUPAC Name : this compound
The structure includes a dihydropyridazine core, which is pivotal in determining its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine have demonstrated antioxidant properties. These properties are essential in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
2. Enzyme Inhibition
The compound shows potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease. The compound exhibits moderate inhibition with an IC50 value indicative of its potential therapeutic application.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and may be targeted for Alzheimer's treatment. The compound's inhibitory action on BChE also suggests its relevance in this context.
3. Neuroprotective Effects
Studies have shown that the compound may possess neuroprotective effects against neurotoxicity induced by beta-amyloid peptides and oxidative stress. This is particularly relevant for Alzheimer's disease and other neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The biological activity of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine can be influenced by modifications in its structure:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances enzyme inhibition |
| Methyl Groups | Modulate lipophilicity and potency |
| Dihydropyridazine Core | Essential for biological activity |
Case Study 1: Neuroprotection Against Aβ Toxicity
In a study examining the protective effects against Aβ-induced toxicity in neuronal cells, N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine was shown to reduce cell death and oxidative stress markers significantly, suggesting its potential as a therapeutic agent for Alzheimer’s disease .
Case Study 2: Enzyme Inhibition Profile
Another study evaluated the compound's inhibition profile against human acetylcholinesterase and butyrylcholinesterase. The results indicated that it possesses moderate inhibitory effects with IC50 values that suggest efficacy comparable to known inhibitors used in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
